Tetrahydrofuran-2,5-dicarboxylic acid
Overview
Description
Tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H8O5 It is a derivative of tetrahydrofuran, featuring two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the oxidation of tetrahydrofuran-2,5-dimethanol. This process typically involves the use of hydrotalcite-supported gold catalysts in an aqueous medium. The reaction is carried out at elevated temperatures (around 110°C) and under high pressure (approximately 30 bar) of air .
Industrial Production Methods: In industrial settings, this compound can be produced from biomass-derived 5-hydroxymethylfurfural. This involves a two-step process: first, the catalytic hydrogenation of 5-hydroxymethylfurfural to tetrahydrofuran-2,5-dimethanol, followed by its oxidation to this compound .
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Adipic Acid: A major product formed from the oxidation of this compound.
Tetrahydrofuran-2,5-dimethanol: Formed through the reduction of this compound.
Scientific Research Applications
Tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a renewable feedstock for the production of various chemicals, including adipic acid.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: this compound is used in the production of biodegradable polymers and other sustainable materials.
Mechanism of Action
The mechanism by which tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its etheric C-O bond. This activation can occur through direct protonation at the surface of a solid acid or by liquid-phase protons transported from the surface of the solid acid to the bulk solvent via an ion-exchange process . This mechanism is crucial for its conversion to adipic acid and other derivatives.
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: A similar compound derived from furan, used in the production of renewable polymers.
Tetrahydrothiophene-2,5-dicarboxylic Acid: Another analogous compound with sulfur in place of oxygen in the ring structure.
Uniqueness: Tetrahydrofuran-2,5-dicarboxylic acid is unique due to its potential as a renewable feedstock for the production of adipic acid and other valuable chemicals. Its ability to undergo selective oxidation and reduction reactions makes it a versatile compound in both academic research and industrial applications .
Properties
IUPAC Name |
oxolane-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZQRDJXBMLSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-43-8 | |
Record name | 2,5-Anhydro-3,4-dideoxyhexaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2, tetrahydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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